Ammonium tellurate

Übersicht

Beschreibung

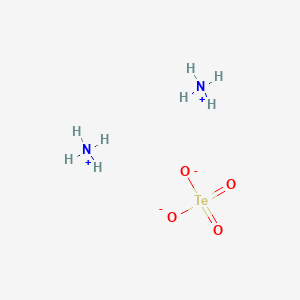

Ammonium Tellurate is a common precursor material for various tellurium-containing compounds and complex tellurates . It is a white powder with the linear formula (NH4)2TeO4 .

Synthesis Analysis

The synthesis of Ammonium Tellurate has been discussed in several studies. For instance, one study discusses the synthesis, structural study, and phase transitions characterization by thermal analysis and vibrational spectroscopy of an ammonium rubidium arsenate tellurate . Another study presents a novel microwave-assisted synthesis of the immunomodulator organotellurium compound Ammonium Trichloro (dioxoethylene-O,O’)tellurate .

Molecular Structure Analysis

The molecular structure of Ammonium Tellurate is represented by the linear formula (NH4)2TeO4 . The InChI Key is DRGYXGZFRXFMHF-UHFFFAOYSA-N .

Chemical Reactions Analysis

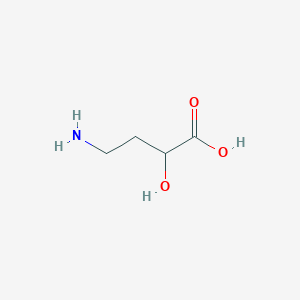

Ammonium Tellurate is involved in various chemical reactions. For example, the organotellurium compound Ammonium Trichloro (dioxoethylene-o,o’)tellurate reacts with homocysteine to form homocystine .

Physical And Chemical Properties Analysis

Ammonium Tellurate appears as a white powder . It is soluble in water . The exact mass is 229.955 g/mol .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Nanomedicine has recently taken advantage of the metalloid in its nanoscale, showing promising applications as antibacterial, anticancer, and imaging agents .

Photonics

Tellurite glasses materials, which can be derived from Ammonium Tellurate, have great potential for applications in the field of photonics . This is due to properties such as high rates of linear and nonlinear refraction, medium-frequency phonons, high solubility to ions of rare earths, and low melting points .

Bacterial Disinfectants

Silver Ammonium Tellurate and Potassium Iodotellurite have been examined as bacterial disinfectants . They were found to be comparable to silver nitrate .

Oxidative Stress and Molecular Mechanisms of Resistance

Tellurite, a compound related to Ammonium Tellurate, has been studied for its role in oxidative stress and molecular mechanisms of resistance . Its soluble oxyanions, tellurite (TeO3 2−) and tellurate (TeO4 2−), are toxic for most forms of life even at very low concentrations .

Electronics

Tellurium, a component of Ammonium Tellurate, has applications in electronics . It is used in the production of certain types of batteries .

Optics

Tellurium is also used in optics . It is a component in the production of certain types of glasses and other optical materials .

Mining Industry

Tellurium has found applications in the mining industry . It is often found in ores containing gold, such as calaverite (AuTe2), sylvanite (AgAuTe4), and nagyagite [AuPb (Sb, Bi)Te2–3 S6] .

Environmental Remediation

Tellurite, a compound related to Ammonium Tellurate, has been used in environmental remediation . Its oxyanions, tellurite (TeO32−) and tellurate (TeO42−), have been used to treat contaminated water and soil .

Safety And Hazards

Eigenschaften

IUPAC Name |

diazanium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tellurate | |

CAS RN |

13453-06-0 | |

| Record name | Ammonium tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.